1-Hydroxy-3-methoxy-10-methylacridone
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Overview
Description
4-Hydroxy-2-methoxy-10-methylacridin-9(10h)-one is a natural product found in Zanthoxylum leprieurii with data available.
Scientific Research Applications
Chemical Spectroscopy and Structure Elucidation
1-Hydroxy-3-methoxy-10-methylacridone has been a subject of interest in the field of chemical spectroscopy. Studies have focused on understanding its chemical structure through various spectroscopic methods. For instance, research on the 13C NMR spectra of acridone alkaloids, including this compound, has contributed to insights into their structural characteristics (Bergenthal, Mester, Rózsa, & Reisch, 1979).
Biological Activities and Medicinal Potential
This compound has been identified in various natural sources and examined for its potential biological activities. A study reported its isolation from the bark of the medicinal African plant Fagara macrophylla, guided by bioactivity testing (Spatafora & Tringali, 1997). Another research highlighted the isolation of new acridone alkaloids from Atalantia buxifolia, where compounds including a derivative of this compound exhibited significant antibacterial activity (Yang et al., 2013).
Potential in Cancer Research
The compound's potential in cancer research has also been explored. A study demonstrated that alkyl- and aryl-lithiums reacted with this compound to produce derivatives with potential antitumor properties (Jolivet, Rivalle, & Bisagni, 1995). Additionally, novel xanthone and acridone derivatives synthesized using reactions involving this compound were evaluated for their anticancer activity, with several compounds showing promising results (Santra et al., 2023).
Applications in Analytical Chemistry
This compound has also been studied for its potential applications in analytical chemistry. For instance, its derivative was synthesized and investigated as an indicator for acid-base titration, showing promising characteristics for use in analytical methods (Pyrko, 2021).
Properties
CAS No. |
13161-83-6 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-hydroxy-2-methoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-16-12-6-4-3-5-10(12)15(18)11-7-9(19-2)8-13(17)14(11)16/h3-8,17H,1-2H3 |
InChI Key |
IRADMAHJFJCLFD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)OC)O |
melting_point |
174-176°C |
13161-83-6 | |
physical_description |
Solid |
Synonyms |
1-HMMA cpd 1-hydroxy-3-methoxy-N-methylacridone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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